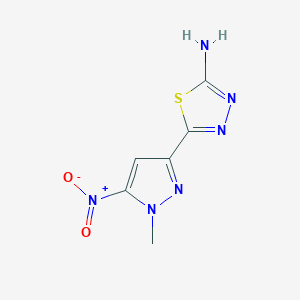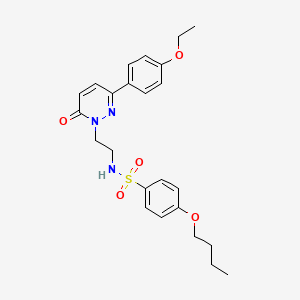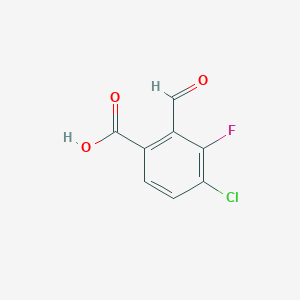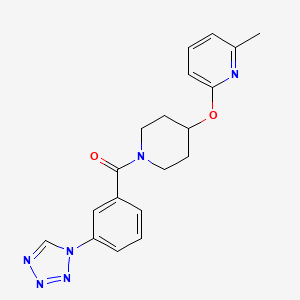![molecular formula C11H9KO2 B2375438 Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 1909326-38-0](/img/structure/B2375438.png)
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a unique chemical compound characterized by its bicyclic structure. The compound is known for its high strain energy due to the presence of a bicyclo[1.1.0]butane core, which makes it an interesting subject for chemical research and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead positions. One common method includes the palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butanes .
Industrial Production Methods: the use of advanced catalytic processes and controlled reaction conditions are essential for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common due to the high strain energy of the bicyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and various nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups at the bridgehead positions .
Applications De Recherche Scientifique
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in strain-release chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a bioisostere in drug design, particularly for creating molecules with improved pharmacokinetic properties.
Industry: Its applications in industry are limited but include the synthesis of specialized materials and chemicals
Mécanisme D'action
The mechanism by which potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate exerts its effects is primarily through its high strain energy, which facilitates various chemical transformations. The compound can act as a reactive intermediate, participating in strain-release reactions that cleave the central strained bond to form more stable products. This property is exploited in synthetic chemistry to create diverse molecular structures .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.0]butane: Shares the same bicyclic core but lacks the phenyl and carboxylate groups.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, used in similar strain-release reactions
Uniqueness: Potassium 3-phenylbicyclo[11The presence of the phenyl group adds to its versatility in chemical reactions, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
potassium;3-phenylbicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNHVYILPIMVDS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(C2)C(=O)[O-])C3=CC=CC=C3.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide](/img/structure/B2375355.png)

![Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate](/img/structure/B2375358.png)


![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2375363.png)



![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2375374.png)
![(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2375375.png)

